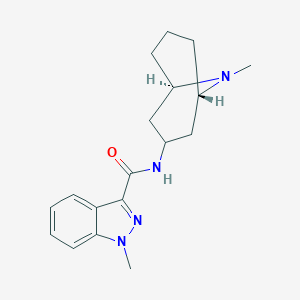

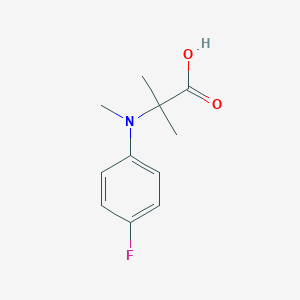

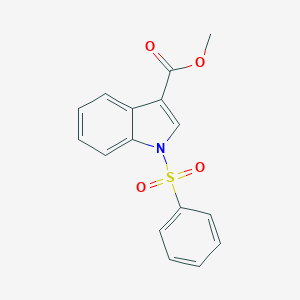

2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives, which “2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile” is, are an important class of compounds with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They have been intensively studied for use as a new generation of anticancer agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple and efficient procedure for the synthesis of substituted benzimidazoles involves a one-pot condensation of o-phenylenediamines with aryl aldehydes .Molecular Structure Analysis

The electronic structure of nitriles, which “this compound” is, is very similar to that of an alkyne with the main difference being the presence of a set of lone pair electrons on the nitrogen .Chemical Reactions Analysis

Nitriles can undergo a variety of reactions. For example, they can be hydrolyzed to give carboxylic acids, reduced to give primary amines, and react with Grignard reagents .Physical And Chemical Properties Analysis

Acetonitrile, a simple nitrile, is a clear, colorless liquid with a sweet, ethereal odor . It is infinitely soluble in water and readily miscible with ethanol, ether, acetone, chloroform, carbon tetrachloride, and ethylene chloride .作用機序

Safety and Hazards

Acetonitrile is a hazardous chemical substance and is regulated as such throughout most of the world. Its primary hazards include reactivity, fire, and toxicity . It is stable under conditions of normal use but is incompatible with acids, bases, nitrating agents, nitrogen-fluorine compounds, oxidizers, perchlorates, and sulfites .

特性

IUPAC Name |

2-(1-prop-2-enylbenzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13/h2-6H,1,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVKIJFLTOFJDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)

![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)